3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione
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Overview
Description
3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that belongs to the class of isothiazolopyrimidines
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Related compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2, as seen with related compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Related compounds that inhibit cdk2 have been shown to significantly inhibit the growth of various cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-aminopyrimidine with a suitable thioamide under acidic conditions to form the desired isothiazolopyrimidine ring system . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction parameters, such as solvent choice, temperature, and reaction time, is crucial to achieve efficient and cost-effective production. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered oxidation states
Substitution: Various substituted isothiazolopyrimidines
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Shares a similar fused ring system but differs in the heteroatoms present.
Thiazolo[5,4-d]pyrimidine:
Triazolo[4,3-a]pyrimidine: Another related compound with a different nitrogen arrangement in the ring system.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-methyl-7H-[1,2]thiazolo[5,4-d]pyrimidine-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c1-2-3-4(10)7-6(11)8-5(3)12-9-2/h1H3,(H2,7,8,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLNEUFJVXIZJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC2=C1C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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